molecular formula C36H32Cl2CoP2+2 B081511 Dichlorobis(triphenylphosphine)cobalt(II) CAS No. 14126-40-0

Dichlorobis(triphenylphosphine)cobalt(II)

Cat. No. B081511
CAS RN: 14126-40-0
M. Wt: 656.4 g/mol
InChI Key: OPRPFIIIFJLFCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cobalt complexes often involves the coordination of cobalt ions with ligands, such as triphenylphosphine, under specific conditions. For instance, a study on cobalt complexes showcases the synthesis of cobalticenium (triphenylphosphine)trihalogenocobaltates(II), highlighting methodologies that could be analogous to those used for Dichlorobis(triphenylphosphine)cobalt(II) (Akker et al., 2010).

Molecular Structure Analysis

The structural analysis of cobalt complexes with phosphine ligands often involves X-ray crystallography. For example, a study on the structure of dibromobis(triphenylphosphine oxide)copper(II) provides insights into the geometry around the metal center, which may be similar to that of Dichlorobis(triphenylphosphine)cobalt(II), illustrating the coordination environment and bond lengths (Bertrand et al., 1976).

Chemical Reactions and Properties

Cobalt complexes can undergo a variety of chemical reactions, including redox reactions, ligand exchange, and catalytic processes. Research on methyltris(triphenylphosphine)cobalt demonstrates its catalytic activity in aldol condensation, suggesting that Dichlorobis(triphenylphosphine)cobalt(II) might also facilitate specific chemical transformations (Michman & Nussbaum, 1979).

Scientific Research Applications

  • Dichlorobis(triphenylphosphine)platinum(II) demonstrated effectiveness as a catalyst in carbonylations of organic iodides to yield aldehydes and esters (Takeuchi, Tsuji, & Watanabe, 1986).

  • It also showed catalytic activity in the reductive N-carbonylation of dinitroarenes, yielding biscarbamates (Watanabe, Tsuji, & Takeuchi, 1983).

  • The palladium analog, dichlorobis(triphenylphosphine)palladium, was effective in the reductive N-heterocyclization of N-(2-nitrobenzylidene)amines into 2H-indazole derivatives (Akazome, Kondo, & Watanabe, 1991).

  • Electronic spectra of tetrahedral CoII complexes with thiourea and triphenylphosphine were examined, providing insight into the structures of these complexes (Pruchnik, 1973).

  • Sol-gel entrapped dichlorobis(triphenylphosphine)palladium was used as a recyclable catalyst for cross-coupling of aryl halides, showing leach-proof properties and efficiency in multiple reactions (Talhami, Penn, Jaber, Hamza, & Blum, 2006).

  • The solubility of dichlorobis(triphenylphosphine)nickel(II) in supercritical carbon dioxide was investigated, demonstrating its potential in supercritical fluid applications (Palo & Erkey, 1998).

  • Catalytic dioxygen activation by Co(II) complexes using a versatile ligand scaffold was studied, revealing the potential of such complexes in oxidation reactions (Sharma, May, Jones, Lense, Hardcastle, & MacBeth, 2011).

  • In the field of inorganic chemistry, the first direct synthesis of a corrole ring from a monopyrrolic precursor was achieved using a cobalt complex (Paolesse, Licoccia, Bandoli, Dolmella, & Boschi, 1994).

Safety And Hazards

Dichlorobis(triphenylphosphine)cobalt(II) is classified as a health hazard and may cause cancer . It can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

While specific papers on Dichlorobis(triphenylphosphine)cobalt(II) were not found, a paper was found discussing the synthesis of a related compound via tetrakis (triphenylphosphine)palladium-catalyzed Sonogashira-coupling . Another paper discusses the use of a similar compound as a catalyst in Suzuki reactions .

properties

IUPAC Name

dichlorocobalt;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRPFIIIFJLFCE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Cl2CoP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorobis(triphenylphosphine)cobalt(II)

CAS RN

14126-40-0
Record name (T-4)-Dichlorobis(triphenylphosphine)cobalt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14126-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
C Simo, S Holt - Inorganic Chemistry, 1968 - ACS Publications
Prominent features of the electronic spectrum of Co2+ in tetrahedral coordination have been inter-preted, with reasonable success, using crystal field theory. 2-4 Investigations involving …
Number of citations: 42 pubs.acs.org
WD Horrocks Jr, ES Greenberg - Inorganic Chemistry, 1971 - ACS Publications
The principal molecular susceptibilities of the pseudotetrahedral dichlorobis (triphenylphosphine) cobalt (II) and-nickel (II) complexes were determined from single-crystal magnetic …
Number of citations: 46 pubs.acs.org
S Siripaisarnpipat - 1977 - Texas Tech University
Number of citations: 3
J DUNNEWIJK, H BOSCH… - Proceedings of the Third …, 2003 - books.google.com
A promising concept for the recovery of homogeneous catalysts is Reverse Flow Adsorption. In actual homogeneous catalyzed processes, a homogeneous transition-metal catalyst is at …
Number of citations: 2 www.google.com
J Dunnewijk, H Bosch, AB De Haan - Adsorption Science And …, 2003 - World Scientific
A promising concept for the recovery of homogeneous catalysts is Reverse Flow Adsorption. In actual homogeneous catalyzed processes, a homogeneous transition-metal catalyst is at …
Number of citations: 2 www.worldscientific.com
M Aresta, M Rossi, A Sacco - Inorganica Chimica Acta, 1969 - Elsevier
The preparation and properties of halogenotris(tertiaryphosphine)cobalt complexes, CoXL 3 (X = Cl, Br, I; L = PPh 3 , PBuPh 2 , PBzPh 2 ), are described. The electronic spectra and the …
Number of citations: 187 www.sciencedirect.com
S Barwe, C Andronescu, E Vasile, J Masa… - Electrochemistry …, 2017 - Elsevier
Prompted by the impact of Ni-based support materials on the intrinsic activity of electrocatalysts, we investigated the influence of partial Co substitution by Ni during the reductive thermal …
Number of citations: 27 www.sciencedirect.com
G Beech - 1967 - eprints.keele.ac.uk
The heats of decomposition of some transition metal complexes have been measured by (a) adiabatic reaction calorimetry and (b) differential scanning calorimetry. Method (a) was …
Number of citations: 4 eprints.keele.ac.uk
J Masa, S Barwe, C Andronescu, I Sinev… - ACS Energy …, 2016 - ACS Publications
We report a simple, facile, and safe route for preparation of cobalt–cobalt phosphide (Co/Co 2 P) nanoparticles and demonstrate their application as efficient low-cost catalysts for …
Number of citations: 140 pubs.acs.org
S Yamada, J Hidaka, BE Douglas - Inorganic Chemistry, 1971 - ACS Publications
Varying degrees of stereoselectivity have been re-ported in the preparation of cobalt (III) complexes con-taining optically activeamino acids functioning as bi-den tate ligands. 2 …
Number of citations: 42 pubs.acs.org

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